4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-chlorophenyl group and a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridines, a class of compounds to which it belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
A related thiazolo[5,4-b]pyridine compound has exhibited extremely strong pi3kα inhibitory activity . This suggests that 4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide might interact with its targets in a similar manner, leading to inhibition of their activity.
Biochemical Pathways
Given the broad spectrum of pharmacological activities exhibited by thiazolo[5,4-b]pyridines , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of Action
Thiazolo[5,4-b]pyridines, including potentially this compound, have been reported to exhibit a broad spectrum of pharmacological activities . These include antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . The exact molecular and cellular effects would depend on the specific targets and pathways affected by the compound.
Biochemical Analysis
Biochemical Properties
4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation . The compound interacts with PI3K, leading to its inhibition and affecting the downstream signaling pathways .
Cellular Effects
The inhibition of PI3K by this compound can have significant effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PI3K, leading to the inhibition of this enzyme . This can result in changes in gene expression and other downstream effects .
Metabolic Pathways
It is known to interact with PI3K, but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, require further study .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine scaffold followed by its functionalization. One common method starts with the formation of the thiazole ring, which is then fused with a pyridine ring through annulation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. The use of high-throughput screening and computational chemistry can also aid in optimizing the synthetic routes .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: It is investigated for its antitumor properties and potential use in cancer therapy.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives and benzamide analogues. These compounds share structural similarities but may differ in their pharmacological profiles and specific applications.
Uniqueness
4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. Its structure allows for multiple modifications, making it a versatile compound for drug development and other scientific research .
Properties
IUPAC Name |
4-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDIIYGQAPVENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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